betaLacNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-lactam N-acetylglucosamine (betaLacNAc) is a compound that belongs to the beta-lactam family, which is characterized by a four-membered beta-lactam ring. This compound is significant in the field of antibiotics, particularly due to its role in inhibiting bacterial cell wall synthesis. Beta-lactam antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis .

作用机制

Target of Action

Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, primarily target bacterial penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis . These PBPs are enzymes anchored in the bacterial cell membrane .

Mode of Action

Beta-lactam antibiotics work by covalently binding to PBPs, inhibiting their function and thereby disrupting peptidoglycan synthesis . This interaction results in the inhibition of cell wall synthesis, leading to bacterial cell death . Bacteria can achieve resistance to beta-lactams through the production of beta-lactamase enzymes, which can degrade beta-lactams .

Biochemical Pathways

Beta-lactam antibiotics interfere with the synthesis of peptidoglycan, a core component of the bacterial cell wall composed of glycan strands reinforced with peptide bridges . The disruption of this pathway leads to the inhibition of bacterial cell growth and eventual cell death .

Pharmacokinetics

Beta-lactam antibiotics are hydrophilic molecules and most beta-lactams are eliminated primarily through the kidneys . This makes their pharmacokinetics highly susceptible to alterations seen in critical illness . Strategies to overcome these pharmacokinetic alterations include extended infusions and therapeutic drug monitoring .

Result of Action

The result of beta-lactam antibiotics’ action is the inhibition of bacterial growth and cell death, followed by lysis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the structural integrity of the bacteria .

Action Environment

The efficacy of beta-lactam antibiotics can be influenced by various environmental factors. For instance, in aquaculture, factors affecting environmental persistence and ecological aspects of antibiotic resistance are considered when using beta-lactam antibiotics . Moreover, physiological alterations occurring in critically ill patients may limit our ability to optimally dose beta-lactam antibiotics .

准备方法

Synthetic Routes and Reaction Conditions

Beta-lactam compounds are typically synthesized through various methods, including the Staudinger reaction, which involves the reaction of ketenes with imines to form beta-lactams. Another common method is the amide bond formation, where an amine reacts with a carboxylic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of beta-lactam antibiotics often involves fermentation processes using specific strains of bacteria or fungi. For example, penicillin is produced by the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired beta-lactam compound .

化学反应分析

Types of Reactions

Beta-lactam compounds undergo various chemical reactions, including:

Hydrolysis: Beta-lactam rings can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring, altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents to the beta-lactam ring, potentially enhancing its antibacterial properties.

Common Reagents and Conditions

Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of beta-lactam antibiotics results in the formation of penicilloic acids, which are inactive against bacteria .

科学研究应用

Beta-lactam compounds, including betaLacNAc, have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of various heterocyclic compounds.

Biology: Studied for their role in inhibiting bacterial cell wall synthesis and their interactions with PBPs.

Medicine: Widely used as antibiotics to treat bacterial infections. Research is ongoing to develop new beta-lactam antibiotics with improved efficacy and resistance profiles.

Industry: Employed in the production of pharmaceuticals and as starting materials for the synthesis of other bioactive compounds

相似化合物的比较

Similar Compounds

Penicillins: Beta-lactam antibiotics with a thiazolidine ring fused to the beta-lactam ring.

Cephalosporins: Contain a dihydrothiazine ring fused to the beta-lactam ring.

Carbapenems: Possess a pyrroline ring fused to the beta-lactam ring.

Monobactams: Feature a monocyclic beta-lactam structure.

Uniqueness of BetaLacNAc

This compound is unique due to its specific structure and functional groups, which confer distinct antibacterial properties. Its ability to inhibit a broad range of PBPs makes it a valuable compound in the development of new antibiotics. Additionally, modifications to the beta-lactam ring and attached substituents can enhance its activity and resistance to beta-lactamase enzymes .

属性

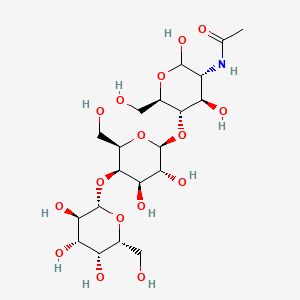

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOITYCLKNIWNMP-QDRCFXCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)

![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)